molecular formula C20H19ClFN3O2 B2823115 (2E)-2-[(3-chloro-4-fluorophenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide CAS No. 314026-01-2

(2E)-2-[(3-chloro-4-fluorophenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide

Cat. No.: B2823115
CAS No.: 314026-01-2
M. Wt: 387.84
InChI Key: WQKFRGPAXWVPRH-HIXSDJFHSA-N
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Description

The compound “(2E)-2-[(3-chloro-4-fluorophenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide” is a chromene derivative featuring a 2-imino group substituted with a 3-chloro-4-fluorophenyl moiety, a diethylamino group at position 7, and a carboxamide at position 3. Chromene-based compounds are widely studied for their biological and photophysical properties, with structural modifications often dictating their applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(3-chloro-4-fluorophenyl)imino-7-(diethylamino)chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFN3O2/c1-3-25(4-2)14-7-5-12-9-15(19(23)26)20(27-18(12)11-14)24-13-6-8-17(22)16(21)10-13/h5-11H,3-4H2,1-2H3,(H2,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKFRGPAXWVPRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=NC3=CC(=C(C=C3)F)Cl)O2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

2-[(3-Bromophenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide

  • Structural Differences : The brominated analog replaces the 3-chloro-4-fluorophenyl group with a 3-bromophenyl substituent.
  • Molecular Weight : The bromo analog has a molecular weight of 414.30 g/mol (C₂₀H₂₀BrN₃O₂), compared to the target compound’s 387.45 g/mol (C₂₀H₁₉ClFN₃O₂), reflecting the heavier bromine atom.
  • Implications: Bromine’s larger atomic radius and higher lipophilicity may enhance membrane permeability but reduce solubility in aqueous media.

Methyl 7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylate

  • Structural Differences: This compound replaces the imino group with a 2-oxo moiety and the carboxamide with a methyl ester.
  • Key Properties: The ester group increases hydrophobicity, while the ketone at position 2 alters electron distribution. The molecular formula (C₁₆H₁₉NO₄) and weight (289.33 g/mol) are significantly lower than the target compound’s.
  • Implications: The carboxamide in the target compound enables hydrogen bonding, which could enhance interactions with biological targets compared to the ester derivative. The imino group’s resonance stabilization may also confer greater stability .

(E)-6-(4-(2-(2-(Dicyanomethylene)-7-(diethylamino)-2H-chromen-4-yl)vinyl)phenoxy)hexanoic Acid

  • Structural Differences: This derivative includes a dicyanomethylene group at position 2 and a hexanoic acid chain, contrasting with the target’s imino-carboxamide system.
  • Functional Impact: The dicyanomethylene group enhances conjugation, likely improving fluorescence properties. The hexanoic acid tail increases water solubility, unlike the carboxamide in the target compound.
  • Implications : The target compound’s carboxamide and halogenated aryl group may prioritize bioactivity over fluorescence, making it more suitable for therapeutic applications than biomolecule labeling .

8-Methoxy-2-imino-2H-chromene-3-carboxylic Acid (2-Chlorophenyl)amide

  • Structural Differences : A methoxy group at position 8 and a 2-chlorophenylamide substituent distinguish this compound.
  • Substituent Effects: The methoxy group is electron-donating, while the target compound’s diethylamino group at position 7 offers stronger electron-donating capabilities.
  • Implications: Positional differences (7-diethylamino vs.

Data Table: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
(2E)-2-[(3-Chloro-4-fluorophenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide C₂₀H₁₉ClFN₃O₂ 387.45 3-Cl-4-F-Ph, diethylamino, carboxamide Dual halogenation, H-bonding capability
2-[(3-Bromophenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide C₂₀H₂₀BrN₃O₂ 414.30 3-Br-Ph, diethylamino, carboxamide High lipophilicity
Methyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate C₁₆H₁₉NO₄ 289.33 2-oxo, methyl ester Hydrophobic, ester reactivity
(E)-6-(4-(2-(2-(Dicyanomethylene)-7-(diethylamino)-2H-chromen-4-yl)vinyl)phenoxy)hexanoic Acid C₃₁H₂₈N₄O₃ 528.59 Dicyanomethylene, hexanoic acid Fluorescent, water-soluble tail
8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide C₁₇H₁₃ClN₂O₃ 328.75 8-methoxy, 2-Cl-Ph-amide Electron-donating methoxy group

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